Cas no 2171580-55-3 (3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2,3-Dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized chemical compound designed for applications in peptide synthesis and medicinal chemistry. Its key structural features include a 2,3-dichlorophenyl carbamoyl group and an Fmoc-protected amino moiety, which enhance its utility as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. The dichlorophenyl substituent may contribute to increased lipophilicity and binding affinity in target molecules. This compound is particularly valuable for researchers developing peptide-based therapeutics or studying structure-activity relationships, offering precise control over molecular architecture. Its high purity and stability make it suitable for demanding synthetic applications.
3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171580-55-3 structure
Product Name:3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171580-55-3
MF:C25H20Cl2N2O5
MW:499.342704772949
CID:6461367
PubChem ID:165559274
Update Time:2025-05-20

3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[(2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1506633
    • 2171580-55-3
    • Inchi: 1S/C25H20Cl2N2O5/c26-19-10-5-11-20(23(19)27)28-24(32)21(12-22(30)31)29-25(33)34-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: ZYSPUAQOZVRBRM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Cl

Computed Properties

  • Exact Mass: 498.0749271g/mol
  • Monoisotopic Mass: 498.0749271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171580-55-3)

3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171580-55-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of both aromatic and heterocyclic moieties in its structure suggests a high degree of molecular complexity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid features a central propanoic acid backbone, modified at the carbamoyl and amino positions with distinct substituents. The 2,3-dichlorophenyl group at the carbamoyl position introduces electron-withdrawing effects, which can influence the compound's reactivity and binding interactions. Meanwhile, the (9H-fluoren-9-yl)methoxycarbonyl moiety at the amino position adds a bulky, electron-rich aromatic ring system, potentially enhancing solubility and influencing pharmacokinetic properties. Such structural features make this compound a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of molecules with multifunctional properties, capable of interacting with multiple biological targets simultaneously. The structural design of 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid aligns well with this trend, as its complex architecture allows for diverse interactions with biological systems. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases, including cancer and inflammatory disorders. These findings have prompted further exploration into its potential therapeutic applications.

The synthesis of 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture while maintaining high yields and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies to construct the complex molecule efficiently. These synthetic methodologies not only highlight the ingenuity of modern chemical synthesis but also pave the way for scalable production if further developed.

From a biochemical perspective, the unique combination of substituents in 3-(2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The dichlorophenyl group may engage in hydrophobic interactions or π-stacking with aromatic residues in target proteins, while the fluorenylmethoxycarbonyl moiety could provide electrostatic or hydrogen bonding capabilities. Such interactions are critical for modulating biological pathways and could be exploited to develop targeted therapies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 2171580-55-3 towards biological targets with remarkable accuracy. Molecular docking studies have been conducted using computational models to explore potential binding sites on enzymes and receptors relevant to disease pathways. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For instance, computational simulations have suggested that minor adjustments to the fluorenylmethoxycarbonyl group could improve interaction with specific protein targets without compromising overall bioactivity.

The pharmacokinetic profile of 2171580-55-3 is another critical aspect that has been examined through both experimental and theoretical approaches. In vitro assays have been performed to assess solubility, stability, and metabolic degradation pathways, providing data on how the compound behaves within biological systems. Additionally, pharmacokinetic modeling has been used to predict absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. These studies are essential for understanding how the compound will perform in vivo and for optimizing its formulation for clinical use.

Given its promising preclinical data, 2171580-55-3 is being explored as a lead compound for further drug development initiatives. Researchers are collaborating across disciplines—combining expertise in organic chemistry, biochemistry, pharmacology, and computational biology—to refine its structure and evaluate its efficacy in animal models. The goal is to identify derivatives or analogs that exhibit improved potency, selectivity, and safety profiles for therapeutic applications. Such collaborative efforts underscore the importance of interdisciplinary research in advancing pharmaceutical innovation.

The regulatory landscape also plays a crucial role in guiding the development of new compounds like 2171580-55-3. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for human use. Researchers must navigate stringent guidelines set forth by agencies such as the FDA or EMA to ensure that their compounds meet rigorous standards before entering clinical trials. This process involves meticulous documentation of synthetic routes, quality control measures, preclinical studies, and clinical trial results—all essential steps toward bringing a new therapeutic agent from bench to market.

In conclusion,2171580-55-3, identified as 3-(2,

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